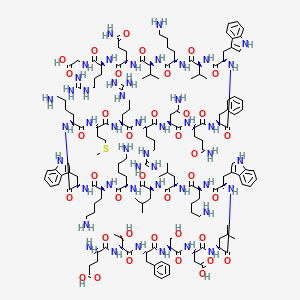

Pnc-28

説明

特性

CAS番号 |

392661-17-5 |

|---|---|

分子式 |

C164H255N47O37S |

分子量 |

3509.1 g/mol |

IUPAC名 |

(4S)-4-amino-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C164H255N47O37S/c1-87(2)72-116(199-149(236)117(73-88(3)4)198-141(228)109(51-28-33-66-168)193-154(241)122(78-96-83-184-103-46-23-20-43-99(96)103)203-150(237)118(74-89(5)6)200-156(243)125(81-131(219)220)206-158(245)126(86-212)208-152(239)120(76-94-40-17-14-18-41-94)207-161(248)135(92(11)213)211-136(223)101(170)56-61-130(217)218)148(235)191-106(48-25-30-63-165)138(225)188-108(50-27-32-65-167)142(229)202-121(77-95-82-183-102-45-22-19-42-98(95)102)153(240)192-107(49-26-31-64-166)139(226)195-115(62-71-249-12)146(233)190-111(54-36-69-181-163(176)177)140(227)189-112(55-37-70-182-164(178)179)143(230)205-124(80-129(173)216)155(242)194-113(57-59-127(171)214)145(232)201-119(75-93-38-15-13-16-39-93)151(238)204-123(79-97-84-185-104-47-24-21-44-100(97)104)157(244)210-134(91(9)10)159(246)196-110(52-29-34-67-169)147(234)209-133(90(7)8)160(247)197-114(58-60-128(172)215)144(231)187-105(53-35-68-180-162(174)175)137(224)186-85-132(221)222/h13-24,38-47,82-84,87-92,101,105-126,133-135,183-185,212-213H,25-37,48-81,85-86,165-170H2,1-12H3,(H2,171,214)(H2,172,215)(H2,173,216)(H,186,224)(H,187,231)(H,188,225)(H,189,227)(H,190,233)(H,191,235)(H,192,240)(H,193,241)(H,194,242)(H,195,226)(H,196,246)(H,197,247)(H,198,228)(H,199,236)(H,200,243)(H,201,232)(H,202,229)(H,203,237)(H,204,238)(H,205,230)(H,206,245)(H,207,248)(H,208,239)(H,209,234)(H,210,244)(H,211,223)(H,217,218)(H,219,220)(H,221,222)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t92-,101+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,133+,134+,135+/m1/s1 |

InChIキー |

OLBRWDOLLRHNOA-VSMYOHOGSA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |

正規SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N |

製品の起源 |

United States |

Foundational & Exploratory

PNC-28 Peptide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The PNC-28 peptide represents a novel approach in cancer therapeutics, demonstrating selective cytotoxicity against a broad range of cancer cells while leaving non-transformed cells unharmed.[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with cancer cell-specific targets and the subsequent induction of cell death. It consolidates key research findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the critical pathways and processes involved.

Introduction: The this compound Peptide

This compound is a chimeric peptide meticulously designed to target and eliminate cancer cells.[5] Its structure is a fusion of two key functional domains:

-

The p53-Derived Domain: This segment comprises amino acid residues 17-26 from the N-terminal region of the p53 tumor suppressor protein. This sequence is critical as it corresponds to the binding domain for the human double minute 2 (HDM-2) protein (also known as MDM2).

-

The Penetratin Sequence: This cell-penetrating peptide (CPP) is derived from the Antennapedia homeodomain and is attached to the C-terminus of the p53-derived sequence. This sequence is crucial for the peptide's membranolytic activity.

This dual-domain structure allows this compound to selectively recognize and induce the death of cancer cells through a unique mechanism that diverges from classical apoptosis.

Core Mechanism of Action: Targeted Necrosis via Membrane Pore Formation

The primary mechanism of action of this compound is the induction of tumor cell necrosis through the formation of pores in the cancer cell's plasma membrane. This process is initiated by the selective binding of this compound to a cancer-specific target.

Selective Targeting of Cancer Cells: The Role of Membrane-Bound HDM-2

A pivotal discovery in understanding this compound's selectivity is the presence of the HDM-2 protein in the plasma membrane of various cancer cells, a location where it is not found in untransformed cells. This aberrant localization of HDM-2 on the cancer cell surface serves as the specific docking site for this compound.

The p53-derived domain of this compound mimics the native p53 protein, enabling it to bind to this membrane-associated HDM-2. This interaction tethers the peptide to the cancer cell membrane, initiating the subsequent cytotoxic events.

Pore Formation and Induction of Necrosis

Following the binding to membrane-bound HDM-2, the penetratin domain of this compound facilitates the disruption of the plasma membrane's integrity. It is proposed that multiple this compound molecules, in complex with HDM-2, oligomerize to form transmembrane pores.

The formation of these pores leads to a rapid influx and efflux of ions and small molecules, disrupting the cell's osmotic balance and leading to cell swelling and eventual lysis. This mode of cell death is characteristic of necrosis, not apoptosis. Evidence for necrosis includes the rapid release of intracellular enzymes like lactate dehydrogenase (LDH) and the absence of apoptotic markers such as elevated caspase activity.

The proposed signaling pathway for this compound-induced necrosis is visualized in the diagram below.

The Critical Role of the Penetratin Sequence

The penetratin sequence is indispensable for the necrotic mechanism of action. Studies have shown that when the p53-derived peptide (residues 17-26) is introduced into cancer cells without the penetratin sequence (e.g., via transfection), it induces apoptosis, likely by interacting with intracellular HDM-2 and activating the p53 pathway.

The conjugation of the penetratin sequence fundamentally alters the peptide's activity, redirecting it from an intracellular apoptotic trigger to an external membranolytic agent that induces necrosis.

Quantitative Data Summary

The cytotoxic efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Metric | Value | Reference |

| MiaPaCa-2 | Pancreatic Cancer | % Cell Death (75 µmol/ml, 48h) | ~100% | |

| MiaPaCa-2 | Pancreatic Cancer | IC50 | Not specified | |

| BMRPA1.Tuc3 | Pancreatic Cancer | IC50 | 40 µg/ml | |

| TUC-3 | Rat Pancreatic Acinar Carcinoma | % Cell Death (100 µg/ml, 3 days) | 90% |

Note: IC50 values can vary based on experimental conditions.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Model | This compound Dose | Administration | Outcome | Reference |

| Nude Mice | BMRPA1.Tuc3 Xenograft | 2 mg/mouse | SC or IP (14 days) | Blocks tumor growth | |

| Nude Mice | BMRPA1.Tuc3 Xenograft | 1-20 mg/mouse | SC (14 days) | Dose-related inhibition of tumor growth | |

| Nude Mice | Intraperitoneal BMRPA1.Tuc3 | Not specified (2 weeks) | Intraperitoneal | Complete tumor destruction |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

-

Objective: To quantify the dose-dependent cytotoxic effect of this compound on cancer cells.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MiaPaCa-2, BMRPA1.Tuc3) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound (e.g., 0-100 µg/ml). A control peptide (e.g., PNC-29) is used as a negative control.

-

Incubation: Cells are incubated with the peptides for specified time periods (e.g., 24, 48, 72 hours).

-

Quantification: Cell viability is assessed using methods such as the MTT assay, Trypan Blue exclusion, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is indicative of necrosis.

-

Analysis of Cell Death Mechanism (Necrosis vs. Apoptosis)

-

Objective: To differentiate between necrotic and apoptotic cell death induced by this compound.

-

Methodology:

-

LDH Release Assay: As a marker for necrosis, LDH levels in the culture supernatant are measured using a commercially available kit. A rapid, significant increase in LDH release is indicative of membrane lysis.

-

Apoptosis Assays:

-

Caspase Activity: Cells treated with this compound are lysed, and the activity of key apoptotic caspases (e.g., caspase-3, caspase-7) is measured using fluorometric or colorimetric assays. An absence of increased caspase activity suggests a non-apoptotic mechanism.

-

Annexin V Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Cells are stained with fluorescently labeled Annexin V and analyzed by flow cytometry or fluorescence microscopy. Low levels of Annexin V staining in this compound-treated cells point away from apoptosis.

-

-

Visualization of Membrane Pore Formation

-

Objective: To directly observe the formation of pores in the cancer cell membrane.

-

Methodology:

-

Electron Microscopy:

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the cell surface, allowing for the visualization of pores and membrane blebbing.

-

Transmission Electron Microscopy (TEM): Can reveal ultrastructural changes within the cell, including membrane disruption. Immuno-gold labeling can be used to co-localize this compound and HDM-2 in ring-like structures on the membrane.

-

-

Confocal Microscopy: Live-cell imaging using fluorescent dyes can track the influx of membrane-impermeable dyes (e.g., propidium iodide) into the cell, indicating a loss of membrane integrity in real-time.

-

The workflow for investigating the this compound mechanism is depicted below.

Conclusion and Future Directions

This compound presents a compelling paradigm in anti-cancer therapy by exploiting a cancer-specific vulnerability—the aberrant surface expression of HDM-2. Its mechanism of inducing rapid tumor cell necrosis via membrane pore formation is distinct from many conventional chemotherapeutics that trigger apoptosis. This targeted membranolytic action underscores its potential for high efficacy and selectivity, as demonstrated in preclinical studies.

Future research should focus on:

-

A comprehensive analysis of this compound's efficacy across a wider range of human cancers.

-

In-depth pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Clinical trials to evaluate the safety and efficacy of this compound in human patients.

The unique mechanism of action of this compound holds significant promise for the development of a new class of targeted anti-cancer agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. This compound, a p53-derived peptide that is cytotoxic to cancer cells, blocks pancreatic cancer cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

PNC-28: A Technical Guide to a p53-Derived Anticancer Peptide

An In-depth Analysis of the Discovery, Mechanism, and Preclinical Development of a Novel Necroptotic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNC-28 is a synthetic peptide antagonist of the p53-MDM2 interaction, designed to selectively induce tumor cell death. Derived from the p53 protein sequence, this compound represents a novel therapeutic strategy that leverages a unique mechanism of action: the induction of tumor cell necrosis through pore formation in the cancer cell membrane. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It details the peptide's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used to characterize its anticancer activity. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related peptide-based cancer therapies.

Introduction: The Genesis of this compound

The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell cycle arrest and apoptosis in response to cellular stress. The activity of p53 is tightly regulated by the murine double minute 2 (MDM2) homolog, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor cell survival.

This compound was developed as a competitive inhibitor of the p53-MDM2 interaction.[1] It is a chimeric peptide composed of two key domains:

-

A p53-derived sequence: Specifically, amino acid residues 17-26 of the human p53 protein, which are crucial for binding to the N-terminal domain of MDM2.[1]

-

A cell-penetrating peptide (CPP): The "penetratin" sequence, derived from the Drosophila Antennapedia homeodomain, facilitates the translocation of the peptide across the cell membrane.[1][2]

Initial computational modeling at SUNY Downstate Medical Center was instrumental in the design of this compound and its precursor, PNC-27 (containing p53 residues 12-26).[1] The core hypothesis was that by disrupting the p53-MDM2 interaction, these peptides would stabilize p53, leading to the apoptotic demise of cancer cells. However, subsequent research revealed a novel and distinct mechanism of action.

Mechanism of Action: A Shift from Apoptosis to Necrosis

Contrary to the initial hypothesis, this compound was found to induce rapid tumor cell necrosis, not apoptosis. This discovery shifted the understanding of its therapeutic potential and highlighted a unique mode of cancer cell killing. The currently accepted mechanism of action involves the following key steps:

-

Selective Binding to Membrane-Bound MDM2: Cancer cells, unlike their normal counterparts, express significant levels of MDM2 on their plasma membranes. This compound selectively binds to this extracellularly accessible MDM2.

-

Conformational Change and Oligomerization: Upon binding to MDM2, this compound is thought to undergo a conformational change, leading to the formation of oligomeric complexes with MDM2 in the cell membrane.

-

Transmembrane Pore Formation: These this compound/MDM2 complexes assemble into pores that perforate the cancer cell membrane.

-

Induction of Necrotic Cell Death: The formation of these pores leads to a rapid influx of extracellular fluid, cell swelling, and ultimately, lysis of the cancer cell, releasing its contents into the extracellular space. This necrotic cell death is independent of the intracellular p53 pathway.

This mechanism confers a high degree of selectivity to this compound, as it preferentially targets cancer cells with membrane-associated MDM2, while leaving normal cells, which lack this feature, unharmed.

Quantitative Preclinical Data

The preclinical evaluation of this compound has generated significant quantitative data supporting its anticancer efficacy and selectivity.

In Vitro Cytotoxicity

This compound has demonstrated potent and selective cytotoxicity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values typically fall within the micromolar range.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Citation |

| Various Cancer Cell Lines | Multiple | 75 - 200 | 18.6 - 50 | |

| MiaPaCa-2 | Pancreatic Cancer | Starting at 100 µg/mL | ~25 µM | |

| BMRPA1.Tuc3 | Pancreatic Cancer | Effective at 100 µg/mL | ~25 µM |

In Vivo Efficacy

Preclinical studies in nude mouse models of pancreatic cancer have demonstrated the in vivo antitumor activity of this compound.

| Animal Model | Tumor Type | Treatment Regimen | Outcome | Citation |

| Nude Mice | BMRPA1.Tuc3 Pancreatic Tumor (intraperitoneal) | 2 mg/mouse over 14 days (mini-osmotic pump) | Complete tumor destruction | |

| Nude Mice | BMRPA1.Tuc3 Pancreatic Tumor (remote site) | 2 mg/mouse over 14 days (mini-osmotic pump) | Blockade of tumor growth during treatment | |

| Nude Mice | BMRPA1.Tuc3 Pancreatic Tumor (established) | 1-20 mg/mouse over 14 days (mini-osmotic pump) | Dose-related inhibition of tumor growth |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the research and development of this compound.

Peptide Synthesis and Purification

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol Outline:

-

Resin Preparation: A suitable resin, such as Rink Amide MBHA, is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Activation of the carboxylic acid group is achieved using coupling reagents like HBTU/HOBt or HATU in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.

-

Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF) and analytical RP-HPLC.

Cell Viability and Cytotoxicity Assays

The cytotoxic effect of this compound is commonly quantified using a Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.

LDH Cytotoxicity Assay Protocol Outline:

-

Cell Seeding: Cancer cells (e.g., MiaPaCa-2) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of this compound or control peptides for a specified duration.

-

Sample Collection: A portion of the cell culture supernatant is carefully collected.

-

LDH Reaction: The supernatant is incubated with an LDH assay reagent mixture, which typically contains lactate, NAD+, and a tetrazolium salt. The LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm).

-

Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer.

In Vivo Tumor Models

The in vivo efficacy of this compound has been evaluated in xenograft models using immunodeficient mice.

Orthotopic Pancreatic Cancer Mouse Model Protocol Outline:

-

Animal Model: Athymic nude mice are typically used to prevent rejection of human tumor xenografts.

-

Cell Preparation: A human pancreatic cancer cell line (e.g., BMRPA1.Tuc3) is cultured, harvested, and resuspended in a suitable medium.

-

Tumor Implantation: A small surgical incision is made to expose the pancreas, and a specific number of tumor cells are injected directly into the pancreas.

-

Treatment Administration: this compound is administered via a pre-loaded mini-osmotic pump implanted subcutaneously or intraperitoneally, delivering a continuous infusion of the peptide over a defined period (e.g., 14 days).

-

Tumor Monitoring: Tumor growth is monitored by caliper measurements or through in vivo imaging techniques.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to histological or immunohistochemical analysis.

Visualization of Pore Formation

Transmission Electron Microscopy (TEM) is a key technique used to visualize the pores formed in the cancer cell membrane following this compound treatment.

TEM Protocol Outline:

-

Cell Treatment: Cancer cells are treated with this compound for a short duration to induce pore formation.

-

Fixation: Cells are fixed with a primary fixative (e.g., glutaraldehyde) followed by a secondary fixative (e.g., osmium tetroxide) to preserve cellular structures.

-

Dehydration and Embedding: The fixed cells are dehydrated through a graded series of ethanol and embedded in a resin.

-

Ultrathin Sectioning: The resin blocks are cut into ultrathin sections using an ultramicrotome.

-

Staining: The sections are stained with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.

-

Imaging: The stained sections are imaged using a transmission electron microscope.

Visualizations: Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

References

p53-Derived Anticancer Peptides: A Technical Guide to Research and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell-cycle arrest and apoptosis.[1] In many cancers, the function of p53 is abrogated, not by mutation, but by its interaction with negative regulators, primarily MDM2 and MDMX.[2] p53-derived anticancer peptides are a promising class of therapeutics designed to reactivate the p53 pathway by disrupting these protein-protein interactions. This technical guide provides an in-depth overview of the core research, quantitative data, and experimental protocols associated with the development of these peptides.

Mechanism of Action: Restoring the Guardian of the Genome

The primary mechanism of action for most p53-derived anticancer peptides is the disruption of the p53-MDM2/MDMX interaction.[2] MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation.[2] Both MDM2 and its homolog MDMX bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity.[2]

By mimicking the p53 alpha-helix that binds to MDM2/MDMX, these peptides competitively inhibit this interaction, leading to:

-

p53 Stabilization and Accumulation: Preventing p53 degradation.

-

Activation of p53 Downstream Pathways: Leading to cell-cycle arrest and apoptosis.

A notable exception is the PNC peptide family (e.g., PNC-27 and PNC-28), which induces tumor cell necrosis by forming pores in the cancer cell membrane through a mechanism involving membrane-bound HDM2. This action is independent of the cell's p53 status.

Signaling Pathway: p53-Mediated Apoptosis and Cell Cycle Arrest

Upon release from MDM2/MDMX inhibition, p53 activates the transcription of target genes that control cell fate.

Quantitative Data on Peptide Efficacy

The efficacy of p53-derived peptides is evaluated using various in vitro and in vivo assays. The following tables summarize key quantitative data for different classes of these peptides.

Table 1: In Vitro Cytotoxicity of p53-Derived Peptides (IC50 Values)

| Peptide/Compound | Peptide Sequence/Type | Cancer Cell Line | IC50 Value (µM) | Citation(s) |

| Wild-type p53 peptide | ETFSDLWKLLPE | MDF-7 (Breast) | 182.6 | |

| Dual-point mutant | ETFSDWWKLLAE | MDF-7 (Breast) | 16.3 | |

| Triple-point mutant | ETFADWWKLLAE | MDF-7 (Breast) | 8.7 | |

| Triple-point mutant | LTFSDWWKLLAE | MDF-7 (Breast) | 15.1 | |

| pDI | Phage display-derived | - | 0.044 (MDM2), 0.55 (MDMX) | |

| pDIQ | Optimized pDI | - | 0.008 (MDM2), 0.11 (MDMX) | |

| RGD-liposome-DPMI-α | D-peptide | U87 (Glioma) | 1.9 | |

| Nutlin-3 | Small molecule | U87 (Glioma) | 3.8 |

Table 2: In Vivo Efficacy of p53-Derived Peptides

| Peptide | Cancer Model | Dosing Regimen | Outcome | Citation(s) |

| This compound | Pancreatic cancer xenograft (nude mice) | Intraperitoneal administration over 2 weeks | Complete destruction of tumors when administered with tumor cells. | |

| This compound | Established pancreatic cancer xenograft | Remote site administration | Decrease in tumor size followed by significantly slower regrowth. | |

| ALRN-6924 (Sulanemadlin) | Breast cancer xenograft (MCF-7) | 5 mg/kg with Paclitaxel (15 mg/kg) | Average tumor size decreased by 13% at 4 weeks. | |

| ALRN-6924 (Sulanemadlin) | Solid tumors and lymphomas (Phase I trial) | 3.1 mg/kg weekly for 3 weeks every 28 days | Disease control rate of 45% (55 evaluable patients). |

Detailed Experimental Protocols

Peptide Synthesis and Purification

A general workflow for the synthesis of p53-derived peptides, including stapled peptides.

References

The Core Interaction of PNC-28 with MDM2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNC-28 is a synthetic peptide that has demonstrated significant cytotoxic effects against a variety of cancer cell lines while leaving normal cells unharmed.[1][2] It is composed of the amino acid sequence from residues 17-26 of the p53 protein's MDM2-binding domain, linked to a cell-penetrating peptide called penetratin.[1][3][4] This guide provides an in-depth technical overview of the interaction between this compound and the MDM2 protein, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Mechanism of Action: A Novel Approach to Cancer Cell Cytotoxicity

The primary mechanism of action for this compound is the induction of tumor cell necrosis, a process distinct from apoptosis. This effect is largely attributed to the penetratin sequence, which facilitates the peptide's interaction with the cancer cell membrane. Research indicates that this compound targets MDM2 (also known as HDM2 in humans) that is uniquely expressed on the plasma membrane of cancer cells. The binding of PNC-27, a closely related peptide, to membrane-bound HDM-2 has been shown to induce the formation of transmembrane pores, leading to rapid cell lysis and the release of intracellular contents. This mechanism of "poptosis" or peptide-induced pore formation is independent of the tumor suppressor p53 pathway, allowing this compound to be effective even in cancer cells with p53 mutations or deletions.

In contrast, the p53-derived peptide sequence of this compound, when introduced into cancer cells without the penetratin sequence, induces apoptosis, characterized by the expression of high levels of caspases-3 and 7, and annexin V. This highlights the critical role of the penetratin moiety in shifting the mechanism of cell death from apoptosis to necrosis.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound against various cancer cell lines.

| Cell Line | Cancer Type | Concentration (µg/mL) | Effect | Reference |

| TUC-3 | Ras-transformed Rat Pancreatic | 100 | ~100% cell death | |

| TUC-3 | Ras-transformed Rat Pancreatic | 40 (IC50) | 50% inhibition of cell viability | |

| E49 | Transformed Rat Endothelial | 100 | 96% cell death | |

| HeLa | Human Squamous Carcinoma | 100 | 100% cell death | |

| SW1417 (p53 null) | Human Colon Adenocarcinoma | 100 | 86% cell death | |

| MDA-MB-453 (p53 null) | Human Breast Cancer | Not specified | Cytotoxic effect observed | |

| H1299 (p53 null) | Human Colon Cancer | Not specified | Cytotoxic effect observed | |

| SAOS2 (p53 null) | Human Osteosarcoma | Not specified | Cytotoxic effect observed | |

| MiaPaCa-2 | Human Pancreatic Carcinoma | 0.1, 0.3, 0.5 mg/mL | Dose-dependent induction of cell death |

| Animal Model | Cancer Type | Dosage | Administration Route | Outcome | Reference |

| Nude Mice | BMRPA1.Tuc3 (Pancreatic) | 2 mg/mouse for 14 days | SC or IP | Complete destruction of simultaneously transplanted tumors. | |

| Nude Mice | BMRPA1.Tuc3 (Pancreatic) | Not specified | Concurrent with explant | Complete blockade of tumor growth during the 2-week administration and for 2 weeks post-treatment. | |

| Nude Mice | BMRPA1.Tuc3 (Pancreatic) | Not specified | Post-tumor growth | Decrease in tumor size followed by significantly slower growth compared to control. |

Experimental Protocols

Cytotoxicity Assays

1. Lactate Dehydrogenase (LDH) Release Assay (for Necrosis):

-

Principle: This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, which is a hallmark of necrosis.

-

Methodology:

-

Seed cancer cells (e.g., MiaPaCa-2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound and control peptides for a specified time course.

-

Collect the cell culture supernatant.

-

Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. The assay typically involves the reduction of a tetrazolium salt to a colored formazan product, which is measured spectrophotometrically.

-

Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) to determine the extent of necrosis.

-

2. MTT Assay (for Cell Viability):

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.

-

Methodology:

-

Plate cells in a 96-well plate and treat with different concentrations of this compound for the desired duration (e.g., 48 hours).

-

Remove the treatment medium and add fresh medium containing MTT (typically 5 mg/mL).

-

Incubate for a few hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solvent such as DMSO.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Express the results as a percentage of the absorbance of untreated control cells to determine the reduction in cell viability.

-

Apoptosis Assays

1. Caspase Activity Assay:

-

Principle: This assay measures the activity of caspases, which are key proteases involved in the execution phase of apoptosis.

-

Methodology:

-

Treat cells with the test compound (in the case of the this compound p53 peptide without penetratin).

-

Lyse the cells to release their contents.

-

Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., caspase-3 or -7).

-

Measure the fluorescence or absorbance to quantify caspase activity, which is proportional to the amount of cleaved substrate.

-

2. Annexin V Staining:

-

Principle: Annexin V is a protein that binds with high affinity to phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

-

Methodology:

-

Incubate treated cells with fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI).

-

Analyze the cells by flow cytometry.

-

Cells that are positive for Annexin V and negative for PI are considered to be in early apoptosis.

-

Protein Interaction and Localization Studies

1. Co-immunoprecipitation and Immunoblotting:

-

Principle: These techniques are used to detect the interaction between this compound and MDM2 and to determine the subcellular localization of MDM2.

-

Methodology:

-

Lyse cells and isolate either whole-cell lysates or membrane fractions.

-

For co-immunoprecipitation, incubate the lysate with an antibody against one of the proteins of interest (e.g., MDM2) to pull down the protein and its binding partners.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies specific for MDM2 and this compound to detect their presence in the whole-cell lysate, membrane fraction, or immunoprecipitated complex.

-

2. Confocal Microscopy:

-

Principle: This imaging technique allows for the visualization of the subcellular localization of fluorescently labeled molecules.

-

Methodology:

-

Treat cancer cells with a fluorescently labeled this compound peptide.

-

Fix and permeabilize the cells.

-

Stain the cells with a fluorescently labeled antibody against MDM2.

-

Image the cells using a confocal microscope to observe the co-localization of this compound and MDM2 on the cell membrane.

-

3. Electron Microscopy:

-

Principle: This high-resolution imaging technique can visualize the ultrastructural changes in the cell membrane, such as pore formation.

-

Methodology:

-

Treat cancer cells with this compound for a short duration.

-

Fix, embed, and section the cells for transmission electron microscopy (TEM) or prepare them for scanning electron microscopy (SEM).

-

For immunogold labeling, incubate the sections with gold-conjugated antibodies against PNC-27 and MDM2 to confirm their co-localization in the observed membrane structures.

-

Image the sections to observe the formation of pores and other membrane disruptions.

-

4. Fluorescence Polarization Assay (General for MDM2 Inhibitors):

-

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled peptide upon binding to a larger protein. It is a powerful tool for quantifying protein-peptide interactions and for screening for inhibitors.

-

Methodology:

-

A fluorescently labeled peptide derived from the p53 N-terminus is used as the probe.

-

In the absence of MDM2, the small peptide rotates rapidly in solution, resulting in low fluorescence polarization.

-

Upon binding to the much larger MDM2 protein, the rotation of the peptide is slowed down, leading to an increase in fluorescence polarization.

-

To screen for inhibitors like this compound, the inhibitor is added to the mixture of the fluorescent peptide and MDM2. If the inhibitor binds to MDM2 and displaces the fluorescent peptide, the polarization will decrease.

-

By titrating the concentration of MDM2 or the inhibitor, binding affinities (Kd) and inhibitory constants (Ki) can be determined.

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound induced necrosis in cancer cells.

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for assessing this compound cytotoxicity.

Logical Relationship: Apoptosis vs. Necrosis

Caption: Divergent cell death pathways of this compound and its core peptide.

References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a p53-derived peptide that is cytotoxic to cancer cells, blocks pancreatic cancer cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

PNC-28: A Technical Guide to its Mechanism of Tumor Cell Necrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PNC-28

This compound is a synthetic anticancer peptide designed to selectively induce necrosis in cancer cells while leaving non-transformed cells unharmed.[1][2][3][4] Its design is a chimaera of two functional domains: a p53-derived sequence and a cell-penetrating peptide sequence.[5] This dual structure is fundamental to its unique mechanism of action, which diverges from classical p53-mediated apoptosis.

Peptide Composition and Design

This compound is composed of amino acid residues 17-26 from the HDM-2 (human double minute 2) binding domain of the p53 tumor suppressor protein. This sequence is attached at its C-terminus to a membrane-penetrating peptide sequence called penetratin. The penetratin tail facilitates the interaction of this compound with the cell membrane. A closely related peptide, PNC-27, comprises residues 12-26 of the same p53 domain linked to penetratin and exhibits a similar anticancer activity.

Overview of its Anticancer Activity

This compound demonstrates broad-spectrum efficacy against a variety of human cancer cell lines, including those of the pancreas, breast, colon, lung, and ovary, as well as leukemias. A key feature of this compound is its cancer cell specificity. This selectivity is attributed to its unique target, a form of the HDM-2 protein that is expressed on the surface of cancer cells but is largely absent from the membrane of normal, untransformed cells.

Core Mechanism of Action: Necrosis via Membrane Porogenesis

The anticancer effect of this compound is not mediated by the activation of the p53 apoptotic pathway, but rather by a rapid, direct lytic action on the cancer cell membrane. This process, termed "poptosis," results in tumor cell necrosis.

Targeting Membrane-Bound HDM-2

The primary target of this compound is the HDM-2 oncoprotein, which is aberrantly present in the plasma membrane of many cancer cells. In contrast, untransformed cells typically express HDM-2 in the cytoplasm and nucleus. This compound binds to this membrane-associated HDM-2. This interaction is the critical first step in its cytotoxic mechanism and the basis for its cancer cell selectivity.

The Critical Role of the Penetratin Sequence

While the p53-derived portion of this compound is responsible for binding to HDM-2, the penetratin sequence is essential for inducing necrosis. Studies have shown that the p53 17-26 peptide fragment alone, when introduced into cancer cells, induces apoptosis by activating the classical p53 pathway, evidenced by the expression of caspases 3 and 7. However, the addition of the C-terminal penetratin sequence fundamentally alters the mechanism of cell death to necrosis, characterized by the rapid release of lactate dehydrogenase (LDH) and the absence of significant caspase activation.

Pore Formation and Induction of Necrosis

Upon binding to membrane-bound HDM-2, this compound molecules oligomerize, forming transmembrane pores. This pore formation disrupts the integrity of the plasma membrane, leading to a rapid influx of extracellular fluid and the release of intracellular contents. This uncontrolled cell lysis is the hallmark of necrosis. Electron microscopy studies have visualized these pores in the membranes of this compound-treated cancer cells.

Distinction from Apoptotic Pathways

The necrotic pathway initiated by this compound is distinct from apoptosis in several key aspects:

-

Speed: Necrosis induced by this compound is rapid, occurring within minutes to hours, whereas apoptosis is a more prolonged process.

-

Caspase Activation: this compound-induced necrosis does not involve the activation of effector caspases like caspase-3 and -7, which are central to apoptosis.

-

Membrane Integrity: this compound causes a rapid loss of plasma membrane integrity, leading to cell lysis and the release of LDH. In contrast, the plasma membrane remains intact during the early stages of apoptosis.

Quantitative Analysis of this compound Cytotoxicity

The cytotoxic efficacy of this compound and the related PNC-27 peptide has been quantified across a range of cancer cell lines.

Table: IC50 Values of PNC-27/28 in Various Cancer Cell Lines

| Peptide | Cancer Cell Line | Cancer Type | IC50 (µM) |

| PNC-27/28 | Multiple Lines | Various | 18.6 - 50 |

| PNC-27 | Primary AML Blasts | Acute Myeloid Leukemia | 11.64 - 31.64 |

| PNC-27/28 | TUC-3 | Rat Pancreatic Acinar Carcinoma | 6 - 80 |

| PNC-27/28 | MiaPaCa-2 | Human Pancreatic Cancer | 6 - 80 |

| PNC-27/28 | MCF-7 | Human Breast Cancer | 6 - 80 |

| PNC-27/28 | OVCAR-3 | Human Ovarian Cancer | 6 - 80 |

| PNC-27/28 | HCT-116 | Human Colon Cancer | 6 - 80 |

| PNC-27/28 | HeLa | Human Cervical Cancer | 6 - 80 |

| PNC-27/28 | A549 | Human Non-small Cell Lung Carcinoma | 6 - 80 |

| PNC-27/28 | U-937 | Human Histiocytic Lymphoma | 6 - 80 |

Data compiled from multiple sources.

Table: Dose-Dependent Necrosis (LDH Release) in MiaPaCa-2 Cells

| This compound Concentration (µmol/ml) | % Cell Death (48 hours) |

| 20 | 35% |

| >80 | >80% |

Data is indicative of dose-dependent cytotoxicity.

Signaling and Experimental Workflow Diagrams

Diagram: this compound Induced Necrotic Pathway

Caption: this compound binds to membrane-bound HDM-2, leading to pore formation and necrosis.

Diagram: Experimental Workflow for Assessing this compound's Mechanism

Caption: Workflow for investigating this compound's anticancer mechanism.

Detailed Experimental Protocols

Protocol for LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, serving as a marker for necrosis.

Materials:

-

Cancer cell line (e.g., MiaPaCa-2)

-

This compound peptide and control peptide (e.g., PNC-29)

-

96-well clear-bottom tissue culture plates

-

Complete culture medium

-

LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Peptide Treatment: Prepare serial dilutions of this compound and control peptide in culture medium. Add 50 µL of the peptide solutions to the respective wells. For controls, include wells with untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release).

-

Incubation: Incubate the plate for the desired time period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.

-

Assay:

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

-

Prepare the LDH assay reagent according to the manufacturer's instructions.

-

Add 50 µL of the prepared reagent to each well of the new plate.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of the stop solution provided in the kit to each well.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Protocol for Caspase-3/7 Apoptosis Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell line (e.g., MiaPaCa-2)

-

This compound peptide and a known apoptosis inducer (e.g., staurosporine) as a positive control.

-

96-well white-walled, clear-bottom tissue culture plates

-

Complete culture medium

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well white-walled plate in 100 µL of complete culture medium. Incubate overnight.

-

Treatment: Add this compound or the positive control at desired concentrations to the wells. Include untreated wells as a negative control.

-

Incubation: Incubate for a time period appropriate for apoptosis induction (e.g., 6-24 hours).

-

Assay:

-

Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1-3 hours.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

Protocol for Western Blotting of Membrane-Bound HDM-2

This protocol is for the detection of HDM-2 in the membrane fraction of cancer cells.

Materials:

-

Cancer cell line (e.g., A2058 melanoma, MCF-7 breast cancer) and a non-transformed cell line (e.g., human fibroblasts)

-

Cell lysis buffer for membrane protein extraction

-

Proteinase inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-HDM-2 antibody

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Lysis: Culture cells to confluency. Isolate the membrane fraction using a commercially available kit or a standard cell fractionation protocol.

-

Protein Quantification: Determine the protein concentration of the membrane lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-HDM-2 antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Protocol for Immunofluorescence and Confocal Microscopy

This protocol is for visualizing the colocalization of PNC-27/28 and HDM-2 on the cancer cell membrane.

Materials:

-

Cancer cell line (e.g., A2058 melanoma)

-

PNC-27/28 peptide

-

Glass coverslips

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies: anti-PNC-27 and anti-HDM-2 raised in different species

-

Fluorescently labeled secondary antibodies (e.g., FITC- and TRITC-conjugated)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Culture: Grow cells on glass coverslips in a petri dish.

-

Peptide Treatment: Treat the cells with PNC-27/28 (e.g., 100 µg/mL) for a short duration (e.g., 15 minutes).

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a mixture of primary antibodies (anti-PNC-27 and anti-HDM-2) in blocking buffer for 1 hour at room temperature.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with a mixture of fluorescently labeled secondary antibodies in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips on glass slides with mounting medium, and visualize using a confocal microscope.

Protocol for Transmission Electron Microscopy of Pore Formation

This protocol is for the ultrastructural visualization of pores in the plasma membrane of this compound-treated cells.

Materials:

-

Cancer cell line (e.g., MiaPaCa-2)

-

This compound peptide

-

Fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)

-

Osmium tetroxide

-

Ethanol series for dehydration

-

Resin for embedding

-

Uranyl acetate and lead citrate for staining

-

Transmission electron microscope

Procedure:

-

Cell Treatment: Treat cells in suspension or on a culture dish with this compound (e.g., 100 µg/mL) for a short period (e.g., 15 minutes).

-

Fixation: Fix the cells with 2.5% glutaraldehyde for 1-2 hours at room temperature.

-

Post-fixation: Wash the cells and post-fix with 1% osmium tetroxide for 1 hour.

-

Dehydration: Dehydrate the cells through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

-

Embedding: Infiltrate the cells with resin and embed them in capsules. Polymerize the resin at 60°C for 48 hours.

-

Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Staining: Stain the sections with uranyl acetate and lead citrate.

-

Imaging: Examine the sections using a transmission electron microscope, focusing on the plasma membrane to identify pore-like structures.

Protocol for In Vivo Murine Model of Pancreatic Cancer

This protocol outlines an in vivo study to assess the efficacy of this compound in a xenograft mouse model.

Materials:

-

Athymic nude mice

-

Pancreatic cancer cell line (e.g., BMRPA1.Tuc3)

-

This compound peptide and control peptide

-

Mini-osmotic pumps

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously or intraperitoneally inject a suspension of pancreatic cancer cells into the flank of athymic nude mice.

-

Tumor Growth: Allow the tumors to establish and reach a palpable size.

-

Treatment:

-

Implant mini-osmotic pumps subcutaneously, configured to deliver a continuous dose of this compound (e.g., 2 mg/mouse over 14 days) or a control peptide.

-

Alternatively, administer the peptide via intraperitoneal injections.

-

-

Monitoring: Measure tumor volume with calipers at regular intervals. Monitor the general health and body weight of the mice.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

-

Data Analysis: Compare tumor growth rates and survival between the this compound-treated and control groups.

Conclusion

This compound represents a novel class of anticancer peptides with a distinct mechanism of action. By specifically targeting membrane-bound HDM-2 on cancer cells, it induces rapid tumor cell necrosis through the formation of transmembrane pores. This p53-independent pathway offers a promising therapeutic strategy, particularly for cancers that have developed resistance to conventional apoptosis-inducing chemotherapies. The detailed methodologies provided in this guide serve as a resource for researchers investigating the therapeutic potential of this compound and similar membrane-targeting anticancer peptides.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 2. touroscholar.touro.edu [touroscholar.touro.edu]

- 3. This compound, a p53-derived peptide that is cytotoxic to cancer cells, blocks pancreatic cancer cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the PNC-28 Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNC-28 is a synthetic, 27-amino acid chimeric peptide that has demonstrated selective cytotoxic activity against a broad range of cancer cells while leaving non-transformed cells unharmed.[1][2][3] It is composed of two functional domains: a 10-amino acid sequence from the HDM-2-binding domain of the p53 tumor suppressor protein and a 17-amino acid cell-penetrating peptide, penetratin, attached to the C-terminus.[4][5] Unlike conventional p53-activating molecules that induce apoptosis, this compound elicits rapid, p53-independent cancer cell death through necrosis by forming pores in the cancer cell's plasma membrane. This unique mechanism is initiated by the specific binding of the peptide to HDM-2, which is aberrantly expressed on the surface of cancer cells. This guide provides a comprehensive overview of this compound's sequence, structure, mechanism of action, and biological activity, along with detailed experimental protocols for its evaluation.

This compound Peptide Sequence and Structure

This compound is a rationally designed peptide that combines a cancer-targeting domain with a membrane-disrupting domain.

Amino Acid Sequence

The primary structure of this compound consists of two distinct segments:

-

p53 Domain (residues 17-26): This sequence, ETFSDLWKLL , is derived from the N-terminal transactivation domain of the human p53 protein. This region is critical for the binding interaction between p53 and its negative regulator, HDM-2 (in humans) or MDM2 (in mice).

-

Penetratin Domain: This cell-penetrating peptide (CPP), KKWKMRRNQFWVKVQRG , is attached to the carboxyl terminus of the p53 domain. This sequence is a well-characterized CPP that facilitates membrane translocation.

The full 27-amino acid sequence of this compound is: H-Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu-Lys-Lys-Trp-Lys-Met-Arg-Arg-Asn-Gln-Phe-Trp-Val-Lys-Val-Gln-Arg-Gly-OH

Three-Dimensional Structure

While a crystal structure for the full this compound peptide is not publicly available, structural studies and computational modeling indicate that it adopts an amphipathic alpha-helix-turn-alpha-helix conformation. This structure is characteristic of many membrane-active, pore-forming polypeptides. The p53 domain forms an alpha-helix that is superimposable on the same sequence when bound to HDM-2. The penetratin domain also forms an alpha-helix, creating a structure where hydrophobic residues are spatially segregated from hydrophilic residues, facilitating interaction with and disruption of the lipid bilayer of the cell membrane.

Mechanism of Action: Selective Necrosis via Membrane Pore Formation

The anticancer activity of this compound is not dependent on the cell's internal apoptotic machinery but is rather a direct physical assault on the plasma membrane, a process that has been termed "poptosis". This mechanism is contingent on the unique presence of the HDM-2 oncoprotein on the cancer cell surface.

The proposed mechanism unfolds in a multi-step process:

-

Target Recognition: The p53 domain of this compound selectively recognizes and binds to the extracellularly-presented N-terminal domain of HDM-2 on cancer cells. This interaction is the basis for the peptide's cancer-selectivity, as non-transformed cells do not present significant levels of HDM-2 on their plasma membrane.

-

Membrane Insertion: Upon binding to HDM-2, the peptide is anchored at the cell surface, allowing the C-terminal penetratin domain to insert into the lipid bilayer.

-

Pore Formation: Multiple this compound/HDM-2 complexes oligomerize within the membrane, forming transmembrane pores or channels. High-resolution immuno-electron microscopy has visualized these pores, which contain both PNC-27 (a longer analogue of this compound) and HDM-2.

-

Cell Lysis: The formation of these pores disrupts the integrity of the plasma membrane, leading to a rapid influx of ions and water, immediate loss of intracellular contents, and ultimately, necrotic cell death. This is evidenced by the rapid release of the cytosolic enzyme lactate dehydrogenase (LDH) from treated cells.

Quantitative Biological Activity

This compound has demonstrated potent cytotoxic effects across a variety of cancer cell lines in vitro and significant tumor growth inhibition in vivo.

In Vitro Cytotoxicity

This compound induces cell death in a dose-dependent manner. The IC50 values, the concentration of peptide required to inhibit cell growth by 50%, typically range from approximately 18 to 50 µM for a wide variety of cancer cells.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| TUC-3 | Rat Pancreatic Carcinoma | ~40 | ~11.4 | |

| Various | Various Cancers | 75 - 200 | 18.6 - 50 |

In Vivo Efficacy

Animal studies, primarily using xenograft models in immunocompromised mice, have confirmed the anti-tumor activity of this compound.

| Animal Model | Cancer Type | Dosage & Administration | Outcome | Reference |

| Nude Mice | Pancreatic (BMRPA1.Tuc3) | 2 mg/mouse (IP or SC) for 14 days | Complete destruction of transplanted tumors. | |

| Nude Mice | Pancreatic (BMRPA1.Tuc3) | Remote site administration | Decrease in tumor size followed by significantly slower regrowth. |

Experimental Protocols

The following sections provide detailed methodologies for assessing the biological activity of this compound.

In Vitro Cytotoxicity: Lactate Dehydrogenase (LDH) Release Assay

This protocol measures the release of LDH from cells with damaged plasma membranes, providing a quantitative measure of necrosis.

Methodology:

-

Cell Plating: Seed cancer cells (e.g., MiaPaCa-2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

-

Peptide Treatment: Prepare serial dilutions of this compound peptide in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted peptide solutions to the respective wells.

-

Controls:

-

Spontaneous LDH Release: Add 100 µL of medium without peptide (vehicle control).

-

Maximum LDH Release: Add 100 µL of medium containing a lysis agent (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.

-

Background Control: Wells containing only culture medium.

-

-

Incubation: Incubate the plate for a defined period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

-

LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT, as per manufacturer's instructions) to each well.

-

Incubation & Measurement: Incubate the reaction plate at room temperature for 30 minutes, protected from light. Stop the reaction with a stop solution. Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

In Vivo Anti-Tumor Efficacy Model

This protocol outlines a general procedure for evaluating this compound's efficacy in a subcutaneous xenograft mouse model.

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old). Allow a one-week acclimatization period.

-

Tumor Cell Implantation: Harvest cancer cells (e.g., BMRPA1.Tuc3) during their logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel. Subcutaneously inject 1-5 x 106 cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure their dimensions every 2-3 days using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Treatment Group: Administer this compound at a predetermined dose (e.g., 2 mg/mouse/day) via intraperitoneal (IP) injection, subcutaneous (SC) injection, or continuous infusion using an osmotic minipump.

-

Control Group: Administer a vehicle control or a scrambled control peptide (like PNC-29) following the same schedule and route.

-

-

Data Collection: Continue treatment for the specified duration (e.g., 14-21 days). Monitor tumor volume, mouse body weight (as an indicator of toxicity), and overall health throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry). Compare the tumor growth curves and final tumor weights between the treatment and control groups using appropriate statistical methods.

Conclusion

This compound represents a novel class of anticancer peptides with a distinct mechanism of action that circumvents common resistance pathways. Its ability to selectively target cancer cells through surface-expressed HDM-2 and induce rapid necrosis via membrane pore formation makes it a compelling candidate for further drug development. The data presented in this guide underscore its potency and selectivity, and the detailed protocols provide a framework for its continued investigation by researchers in oncology and drug discovery.

References

- 1. touroscholar.touro.edu [touroscholar.touro.edu]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. This compound, a p53-derived peptide that is cytotoxic to cancer cells, blocks pancreatic cancer cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. limitlesslifenootropics.com [limitlesslifenootropics.com]

In Vitro Anticancer Activity of PNC-28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNC-28 is a synthetic anticancer peptide that has demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro.[1][2][3] This peptide is derived from the p53 protein, specifically residues 17-26 of its MDM-2 binding domain, and is conjugated to a penetratin sequence to facilitate cell entry.[1][4] Unlike many conventional chemotherapeutic agents that induce apoptosis, this compound primarily triggers tumor cell necrosis. This technical guide provides a comprehensive overview of the in vitro studies on this compound, focusing on its mechanism of action, quantitative anticancer activity, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action: Pore Formation and Necrosis

The primary mechanism of this compound's anticancer activity is the induction of tumor cell necrosis through the formation of pores in the cancer cell membrane. This process is initiated by the binding of this compound to the HDM-2 protein, which is found to be expressed on the plasma membranes of cancer cells but not normal cells.

The proposed sequence of events is as follows:

-

Binding to Membrane-Bound HDM-2: this compound, facilitated by its penetratin tail, interacts with and binds to HDM-2 protein present on the surface of cancer cells.

-

Oligomerization: Upon binding, this compound-HDM-2 complexes are thought to oligomerize within the plasma membrane.

-

Pore Formation: These oligomeric structures then assemble into transmembrane pores.

-

Cell Lysis and Necrosis: The formation of these pores leads to a rapid influx of extracellular fluid, causing the cell to swell and lyse, releasing its intracellular contents and resulting in necrotic cell death.

This mechanism is distinct from apoptosis, as evidenced by the lack of elevation in pro-apoptotic proteins such as caspases-3 and 7 and annexin V in this compound treated cells. Instead, a rapid release of lactate dehydrogenase (LDH), an indicator of membrane rupture and necrosis, is observed. Interestingly, the peptide segment corresponding to p53 residues 17-26 without the penetratin sequence has been shown to induce apoptosis when expressed intracellularly, highlighting the crucial role of the penetratin sequence in directing the necrotic mechanism of action.

Quantitative Data on Anticancer Activity

The cytotoxic effects of this compound have been quantified across various cancer cell lines. The following table summarizes the key findings from in vitro studies.

| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Result | Reference |

| MiaPaCa-2 | Pancreatic Carcinoma | Cell Viability | 0.1, 0.3, and 0.5 mg/mL | Daily | Dose-dependent induction of tumor cell death starting at 0.1 mg/mL. | |

| MiaPaCa-2 | Pancreatic Carcinoma | Cytotoxicity | 20 µmol/mL to 80 µmol/mL | 48 hours | Dose-dependent cell death, from 35% at 20 µmol/mL to >80% at 80 µmol/mL. | |

| TUC-3 | Rat Pancreatic Acinar Carcinoma | Cell Viability | 25-100 µg/mL | 3 days | Dose-related cell death with an IC50 of 40 µg/mL. | |

| SW1417 | Colon Cancer (p53 null) | Cell Viability | 100 µg/mL | Not Specified | 86% cell death. | |

| MDA-MB-453 | Breast Cancer (p53 null) | Cell Viability | Not Specified | Not Specified | Extensive cell death. | |

| H1299 | Colon Cancer (p53 null) | Cell Viability | Not Specified | Not Specified | Extensive cell death. | |

| SAOS2 | Osteosarcoma (p53 null) | Cell Viability | Not Specified | Not Specified | Extensive cell death. | |

| A549 | Small-cell Lung Carcinoma | Cell Viability | Not Specified | 3 days | No viable cells observed. | |

| Primary Ovarian Cancer | Epithelial Ovarian Cancer | MTT & LDH | Not Specified | Not Specified | LD50 of 100 µg/mL. | |

| Primary Uterine Cancer | Uterine Cancer | MTT & LDH | Not Specified | Not Specified | LD50 of 150 µg/mL. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used in the in vitro evaluation of this compound's anticancer activity.

Cell Culture and Treatment

-

Cell Lines: MiaPaCa-2 human pancreatic carcinoma cells, TUC-3 rat pancreatic acinar carcinoma cells, and various other human cancer cell lines were used.

-

Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound peptide, as well as control peptides like PNC-29 (an unrelated peptide with penetratin), were dissolved in a suitable solvent and added to the cell culture medium at various concentrations for specified incubation periods.

Cytotoxicity and Cell Viability Assays

-

Lactate Dehydrogenase (LDH) Assay (for Necrosis):

-

Cancer cells were treated with this compound or control peptides for a defined period.

-

The culture medium was collected.

-

The amount of LDH released from the cells into the medium was quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Increased LDH levels in the medium are indicative of compromised cell membrane integrity and necrosis.

-

-

MTT Cell Proliferation Assay:

-

Cells were seeded in 96-well plates and treated with this compound.

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Apoptosis Assays

-

Caspase-3 and -7 Activity Assay:

-

Cells were treated with this compound.

-

Cell lysates were prepared.

-

Caspase-3 and -7 activity in the lysates was measured using a fluorometric or colorimetric assay kit that detects the cleavage of a specific substrate.

-

An increase in caspase activity is a hallmark of apoptosis.

-

-

Annexin V Staining:

-

Treated cells were harvested and washed.

-

Cells were resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a nuclear stain (e.g., propidium iodide).

-

The stained cells were analyzed by flow cytometry. Annexin V positive and propidium iodide negative cells are considered to be in the early stages of apoptosis.

-

Microscopy

-

Time-Lapse Electron Microscopy:

-

Cancer cells were treated with this compound.

-

At various time points, cells were fixed, processed, and sectioned for transmission electron microscopy.

-

The ultrastructure of the cells was examined to observe morphological changes, such as membrane pore formation and cellular disintegration.

-

-

Scanning Electron Microscopy (SEM):

-

Cells treated with PNC-27 (a related peptide) were prepared for SEM.

-

SEM was used to visualize the surface of the cells and observe the formation of deposits and pore-like structures on the plasma membrane.

-

-

Confocal Microscopy:

-

For co-localization studies, cancer cells were treated with PNC-27 and stained with antibodies against PNC-27 and HDM-2, each labeled with a different fluorescent dye.

-

Confocal microscopy was used to visualize the localization of both molecules within the cell and to demonstrate their co-localization on the plasma membrane.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Mechanism of this compound induced necrosis in cancer cells.

Caption: Workflow for assessing this compound cytotoxicity in vitro.

Caption: Divergent pathways of cell death induced by this compound.

References

A Technical Guide to the Effects of PNC-28 on Non-Cancerous Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNC-28, a synthetic peptide analogue of PNC-27, has demonstrated significant promise as a selective anti-cancer agent. Comprising the p53 amino acid sequence 17-26 linked to a penetratin sequence, this compound has been shown to induce necrosis in a wide array of cancer cell lines. A crucial aspect of its potential therapeutic value lies in its reported lack of cytotoxicity towards non-cancerous cells. This technical guide provides an in-depth analysis of the available scientific literature on the effects of this compound on non-malignant cell lines. It consolidates quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of oncology and drug development.

Introduction

The development of targeted cancer therapies that can effectively eliminate malignant cells while sparing healthy tissues is a paramount goal in oncology research. This compound has emerged as a compelling candidate in this arena. It is a derivative of the p53 tumor suppressor protein, specifically from its MDM-2 binding domain, attached to a cell-penetrating peptide sequence. The prevailing hypothesis for its cancer-selective action is its interaction with a form of the human double minute 2 (HDM-2) protein that is uniquely present on the plasma membranes of cancer cells. This interaction is believed to lead to the formation of transmembrane pores, resulting in rapid cell necrosis.[1][2][3][4][5]

Conversely, non-cancerous cells are reported to lack this membrane-bound HDM-2, rendering them insensitive to the cytotoxic effects of this compound. This guide will rigorously examine the evidence supporting this selectivity.

Quantitative Data on Non-Cancerous Cell Lines

A comprehensive review of the literature indicates that this compound has been tested against a variety of non-cancerous cell lines with consistently minimal to no cytotoxic effects observed. The following table summarizes the available quantitative data.

| Cell Line | Organism | Cell Type | This compound Concentration | Observed Effect (% Viability vs. Control) | Reference |

| BMRPA1 | Rat | Pancreatic Acinar | Up to 100 µg/ml | No effect on cell viability | |

| Human Breast Epithelial Cells | Human | Epithelial | Not specified | No effect | |

| Human Hematopoietic Stem Cells | Human | Stem Cell | Not specified | No effect on differentiation or colony formation | |

| Untransformed Fibroblasts | Human | Fibroblast | Not specified | No pore formation observed | |

| Murine Leukocytes | Mouse | Leukocyte | Not specified | No effect (used as control) | |

| Human Keratinocytes | Human | Keratinocyte | Up to 80 µM | Not cytotoxic | |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Human | Endothelial | Up to 80 µM | Not cytotoxic | |

| Rat Mononuclear Cells | Rat | Mononuclear | Not specified | Not cytotoxic |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the assessment of this compound's effects on non-cancerous cells.

Cell Culture

-

Cell Lines: Non-cancerous cell lines such as BMRPA1 (rat pancreatic acinar cells) and human breast epithelial cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

Cytotoxicity Assay (Trypan Blue Exclusion)

-

Seeding: Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 0, 25, 50, 100 µg/mL). A control peptide with a scrambled sequence may also be used.

-

Incubation: Cells are incubated with the peptide for a specified duration (e.g., 24, 48, 72 hours).

-